molecular formula C6H13NO2 B554990 L-Norleucine CAS No. 327-57-1

L-Norleucine

Cat. No.: B554990
CAS No.: 327-57-1
M. Wt: 131.17 g/mol
InChI Key: LRQKBLKVPFOOQJ-YFKPBYRVSA-N
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Description

It is an isomer of the more common amino acid leucine and is characterized by its white, water-soluble crystalline structure . L-Norleucine is often used in biochemical research and industrial applications due to its unique properties and structural similarity to other amino acids.

Biochemical Analysis

Biochemical Properties

L-Norleucine plays a significant role in biochemical reactions. It stimulates the anabolic process of insulin . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to the overall metabolic processes within the body .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing mitochondrial ATP content, decreasing the amount of reactive oxygen species (ROS), and promoting the expression of mitochondrial generation-related genes TFAM, AMPK, PGC-1α in cells under high glucose treatment . Moreover, this compound also increases glucose uptake, suggesting that it enhances insulin sensitivity and improves insulin resistance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It improves insulin resistance by ameliorating oxidative stress damage of mitochondria, improving mitochondrial function, and enhancing insulin sensitivity in skeletal muscle cells caused by high glucose .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After the administration of 1.0 mmol/L this compound for 48 hours, it was observed that this compound significantly increased mitochondrial ATP content and decreased the amount of reactive oxygen species (ROS) in high glucose-induced cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Norleucine can be synthesized through various methods, including the hydrolysis of proteins and peptides. One common method involves heating the protein or peptide sample in 6 M hydrochloric acid under vacuum at 110°C for 18–24 hours . Another method involves the crystallization of norleucine from water or aqueous methanol .

Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis. The process typically involves the reaction of hexanoic acid with ammonia, followed by purification through crystallization. The compound is then further refined to achieve the desired purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions: L-Norleucine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different derivatives.

    Substitution: Substitution reactions involve replacing one functional group in this compound with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQKBLKVPFOOQJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883362
Record name L-Norleucine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Norleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001645
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Solubility

12 mg/mL at 25 °C
Record name L-Norleucine
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CAS No.

327-57-1
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Record name Norleucine
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Record name Norleucine
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Record name L-Norleucine
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Record name L-Norleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norleucine
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Record name NORLEUCINE
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Record name L-Norleucine
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URL http://www.hmdb.ca/metabolites/HMDB0001645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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